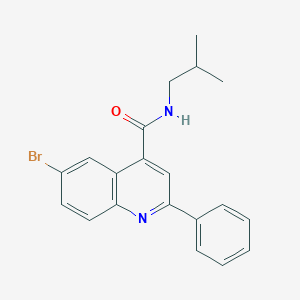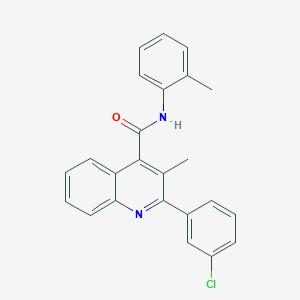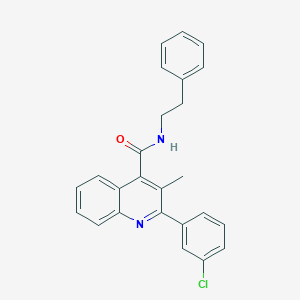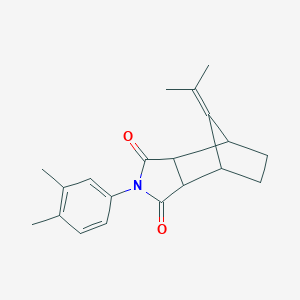
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C20H19BrN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide typically involves the bromination of a quinoline derivative followed by the introduction of the isobutyl and phenyl groups. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of reagents like isobutylamine and phenylboronic acid under conditions that facilitate the formation of the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-phenylquinoline: Lacks the isobutyl and carboxamide groups.
N-isobutyl-2-phenylquinolinecarboxamide: Lacks the bromine atom.
2-Phenyl-4-quinolinecarboxamide: Lacks both the bromine atom and the isobutyl group.
Uniqueness
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the bromine atom, isobutyl group, and carboxamide functionality
Propiedades
Fórmula molecular |
C20H19BrN2O |
|---|---|
Peso molecular |
383.3g/mol |
Nombre IUPAC |
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19BrN2O/c1-13(2)12-22-20(24)17-11-19(14-6-4-3-5-7-14)23-18-9-8-15(21)10-16(17)18/h3-11,13H,12H2,1-2H3,(H,22,24) |
Clave InChI |
IBMCGNHLIKDXNT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Sinónimos |
5,5-diphenyl-2-(beta-N-piperidinoethyl)-1,3-dioxolan-4-one BR 18 BR-18 pipoxolan pipoxolan monohydrochloride Rowapraxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444667.png)

![[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B444674.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B444675.png)
![Methyl 4-(4-tert-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444676.png)

![1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B444678.png)
![3-({[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444679.png)
![Methyl 6-phenyl-2-[(4-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444680.png)
![Isopropyl 4-(4-bromophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444682.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B444683.png)

